molecular formula C10H12ClNS B1351594 3-(2-Chlorophenyl)thiomorpholine CAS No. 887344-30-1

3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594
CAS No.: 887344-30-1
M. Wt: 213.73 g/mol
InChI Key: UXSQOKXSAKGEKA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)thiomorpholine is an organic compound with the chemical formula C10H12ClNS. It is a solid that can be dissolved in some organic solvents, such as ethanol and dichloromethane . This compound is of interest due to its unique structure, which includes a thiomorpholine ring substituted with a 2-chlorophenyl group.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Chlorophenyl)thiomorpholine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is hypothesized that it may interact with its targets to induce changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well studied. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is processed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable insights into the compound’s mechanism of action .

Biochemical Analysis

Biochemical Properties

3-(2-Chlorophenyl)thiomorpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain thiol-containing enzymes, potentially inhibiting their activity. This interaction is crucial as it can affect the enzyme’s function and, consequently, the biochemical pathways in which the enzyme is involved . Additionally, this compound may interact with proteins involved in cellular signaling, altering their activity and impacting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism . Furthermore, it can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, it can inhibit the activity of thiol-containing enzymes by forming covalent bonds with the thiol groups, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . For example, it may be actively transported into cells by membrane transporters, allowing it to reach its target sites and exert its effects . The distribution of this compound within tissues can also impact its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)thiomorpholine typically involves the reaction of 2-chlorophenyl isothiocyanate with morpholine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Chlorophenyl)thiomorpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)thiomorpholine
  • 3-(2-Fluorophenyl)thiomorpholine
  • 3-(2-Methylphenyl)thiomorpholine

Uniqueness

3-(2-Chlorophenyl)thiomorpholine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQOKXSAKGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391712
Record name 3-(2-chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-30-1
Record name 3-(2-chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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